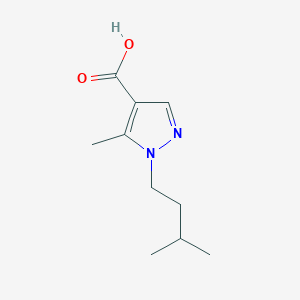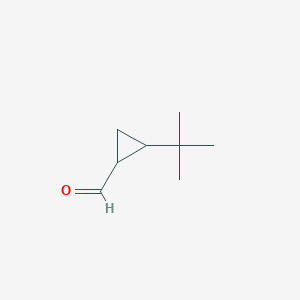
2-Tert-butylcyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₈H₁₄O. It is characterized by a cyclopropane ring substituted with a tert-butyl group and an aldehyde functional group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylcyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate precursor followed by functional group transformations. One common method is the reaction of tert-butylcyclopropane with a formylating agent under controlled conditions to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar synthetic routes as in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles, leading to ring-opening or functional group transformations.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions
Major Products
Oxidation: 2-Tert-butylcyclopropane-1-carboxylic acid
Reduction: 2-Tert-butylcyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Tert-butylcyclopropane-1-carbaldehyde is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals.
Material Science: Used in the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Tert-butylcyclopropane-1-carbaldehyde in chemical reactions involves the reactivity of the aldehyde group and the strained cyclopropane ring. The aldehyde group can participate in nucleophilic addition reactions, while the cyclopropane ring can undergo ring-opening reactions under appropriate conditions. These reactions are facilitated by the electronic and steric effects of the tert-butyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the tert-butyl group, leading to different reactivity and properties.
2-Tert-butylcyclopropane-1-methanol: The alcohol analog of 2-Tert-butylcyclopropane-1-carbaldehyde.
2-Tert-butylcyclopropane-1-carboxylic acid: The carboxylic acid analog of this compound.
Uniqueness
This compound is unique due to the presence of both a strained cyclopropane ring and a reactive aldehyde group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-tert-butylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-8(2,3)7-4-6(7)5-9/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFYOHJJQNWMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(4-bromobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2583487.png)
![4-fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2583488.png)
![[(4-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B2583491.png)
![3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,5-dimethylphenyl)thiourea](/img/structure/B2583495.png)
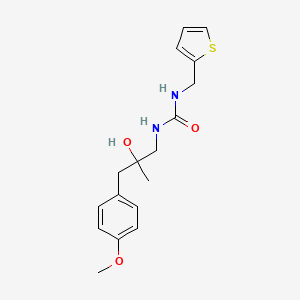
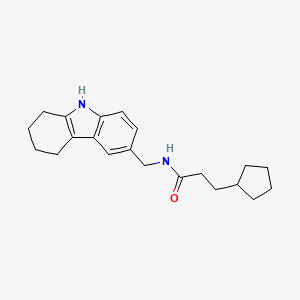
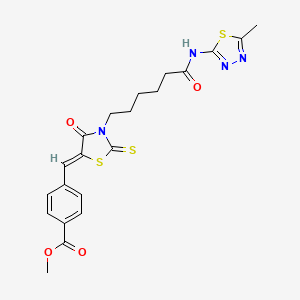
![5-(1-methyl-4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2583500.png)
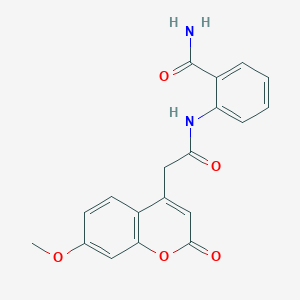
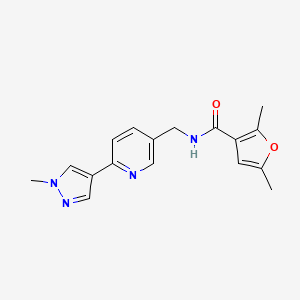
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[8-(2,3-dimethylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2583505.png)
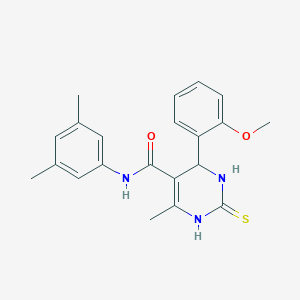
![N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2583507.png)
